

Application Notes and Protocols: 4-Bromotetrahydropyran in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromotetrahydropyran

Cat. No.: B1281988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetrahydropyran is a versatile heterocyclic compound that has emerged as a crucial building block in medicinal chemistry.^{[1][2]} Its structure, featuring a tetrahydropyran (THP) ring with a reactive bromine substituent, makes it an excellent intermediate for synthesizing complex and biologically active molecules.^{[1][3]} The THP moiety itself is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its ability to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).^{[4][5]} As a bioisostere of cyclohexane, the THP ring can also introduce a hydrogen bond acceptor (the oxygen atom), potentially enhancing interactions with biological targets.^[5] This document provides a detailed overview of the applications of **4-bromotetrahydropyran**, including its role in the synthesis of various therapeutic agents and detailed experimental protocols for its use.

Applications in Medicinal Chemistry

4-Bromotetrahydropyran serves as a key intermediate in the development of a wide range of pharmaceuticals, including antiviral, antibacterial, and antitumor agents.^{[1][6]} Its reactivity allows for its incorporation into larger molecules through various organic reactions, most notably nucleophilic substitution and cross-coupling reactions.^{[1][7]}

Key Therapeutic Areas:

- **Antitumor Agents:** The tetrahydropyran scaffold is integral to the development of novel cancer therapies.[6] Modifications to THP-containing molecules have been shown to significantly impact their antitumor activity.[6] For instance, the THP motif has been incorporated into antibody-drug conjugates (ADCs), leading to targeted therapies with significant cytotoxicity against cancer cells.[6]
- **Kinase Inhibitors:** The amino-THP substituent is a feature in gilteritinib (Xospata), an approved treatment for acute myeloid leukemia (AML) that inhibits the AXL receptor tyrosine kinase.[5] Additionally, a THP-amine fragment was crucial in the development of AZD0156, a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase.[5]
- **Bcl-2 Inhibitors:** The THP fragment played a significant role in the discovery of venetoclax, a "wonder drug" for chronic lymphocytic leukemia (CLL).[5] Its inclusion was critical for achieving selectivity against the anti-apoptotic protein Bcl-XL, thereby reducing off-target toxicity.[5]
- **Antibacterial Agents:** **4-Bromotetrahydropyran** is used in the preparation of anthranilic acids, which have shown potential as antibacterial agents.[7][8]
- **Spirocyclic Compounds:** The synthesis of spirocycles, which are privileged structures in drug discovery, can be achieved using THP derivatives.[9] Spiro-4H-pyran derivatives, in particular, have demonstrated antimicrobial and anticancer activities.[10][11]

Key Synthetic Reactions and Experimental Protocols

The utility of **4-bromotetrahydropyran** stems from its ability to participate in a variety of chemical transformations. Below are protocols for some of the key reactions involving this building block.

1. Synthesis of **4-Bromotetrahydropyran** from Tetrahydropyran-4-ol

This protocol describes the conversion of the corresponding alcohol to the bromide, a common precursor step.

- **Reaction:**

- Procedure:
 - Dissolve tetrahydropyran-4-ol (1.0 g, 10 mmol), carbon tetrabromide (3.6 g, 11 mmol), and triphenylphosphine (3.1 g, 12 mmol) in dichloromethane (25 mL).[8]
 - Stir the reaction mixture at room temperature overnight.[8]
 - Upon completion, concentrate the crude reaction mixture under reduced pressure.[8]
 - Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane = 1:20) to yield **4-bromotetrahydropyran** as a colorless oil.[8]

2. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds, enabling the connection of the THP moiety to other molecular fragments.[7][8]

- General Reaction Scheme:
- General Protocol:
 - In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the alkylborane reagent (1.1-1.2 equivalents) and a suitable base (e.g., K_3PO_4 , 2.0-3.0 equivalents).[12]
 - Add the nickel catalyst (e.g., $NiCl_2(dppp)$, 5 mol%).[13]
 - Add degassed solvent (e.g., 1,4-dioxane).[12]
 - Add **4-bromotetrahydropyran** (1.0 equivalent).
 - Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours), monitoring progress by TLC or LC-MS.[12]
 - After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[12]

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.[\[12\]](#)
- Purify the crude product by flash column chromatography.[\[12\]](#)

3. Metallaphotoredox-Catalyzed Cross-Electrophile $\text{Csp}^3\text{--Csp}^3$ Coupling

This modern method allows for the coupling of two different alkyl bromides.

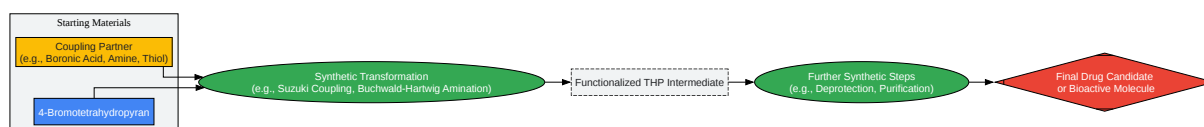
- Reaction Example:
- General Considerations: This reaction typically involves an iridium or ruthenium-based photocatalyst in conjunction with a nickel catalyst.[\[13\]](#)[\[14\]](#) The reaction is performed under visible light irradiation. Specific conditions such as the choice of ligand, base, and solvent are crucial for achieving high yields.[\[13\]](#)

Quantitative Data Summary

The following table summarizes quantitative data from representative reactions involving **4-bromotetrahydropyran** and its derivatives.

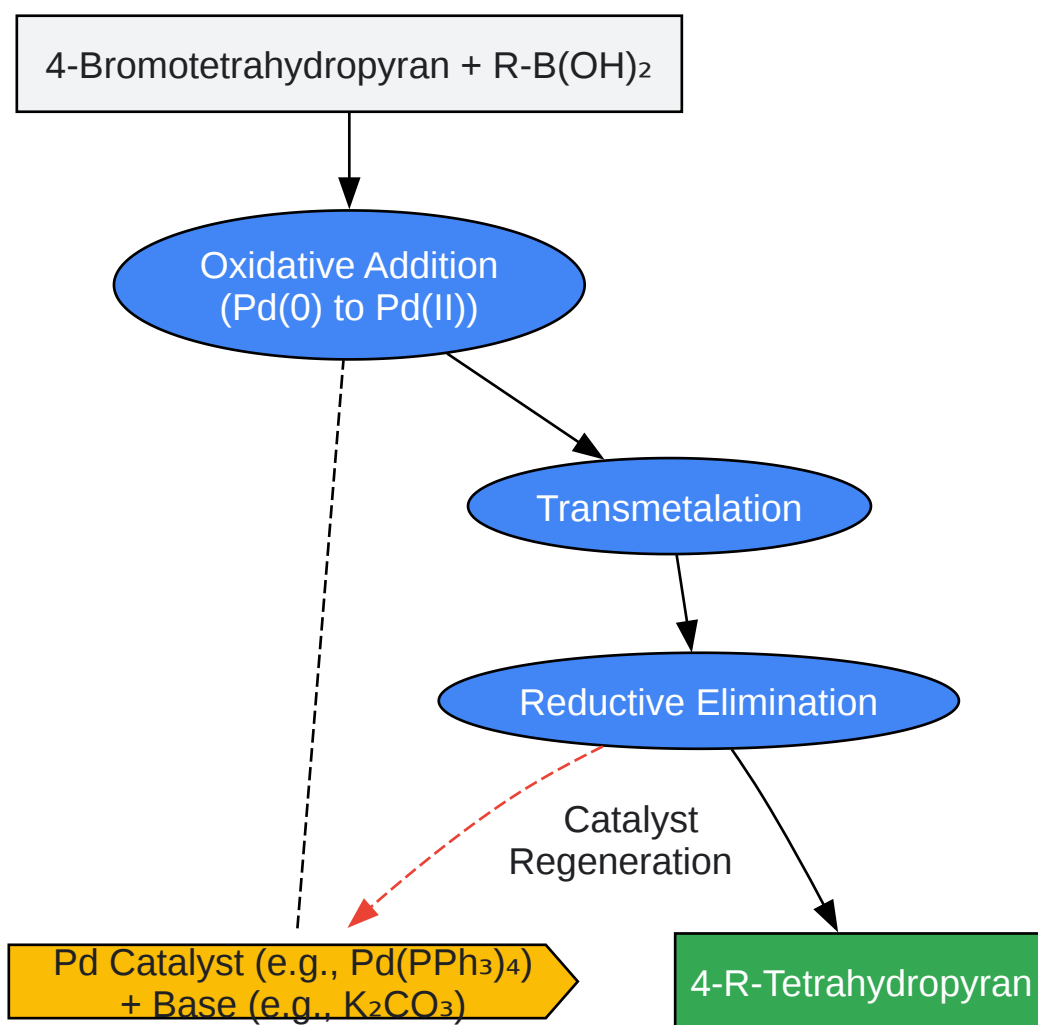
Reaction/Compound Type	Reactants	Catalyst/Conditions	Product	Yield (%)	Reference
Bromination	Tetrahydropyran-4-ol, CBr ₄ , PPh ₃	DCM, room temp	4-Bromotetrahydropyran	87%	[8]
Csp ³ -Csp ³ Coupling	Secondary aliphatic bromides	Ir photocatalyst, Ni catalyst, PyBOX ligand	Drug-like adducts	41-57%	[13]
Spiro-4H-pyran Synthesis	Isatin/ninhydrin, malononitrile, β-dicarbonyls	DMAP (5 mol%), DMF	Spiro-4H-pyran derivatives	88%	[10]
Spiro-4H-pyran Synthesis	Cyclohexane-1,3-dione, isatin derivatives, NMSM	Green conditions	Fused spiro-4H-pyran derivatives	86-88%	[15]

Visualizations



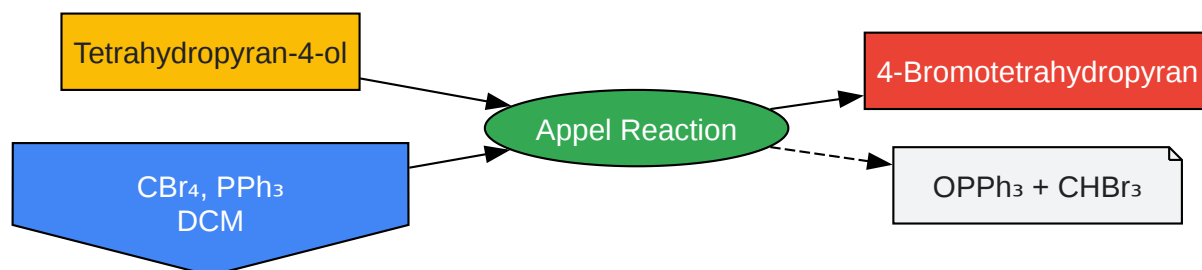
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Caption: General workflow for incorporating **4-bromotetrahydropyran** into drug candidates.



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Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction using **4-bromotetrahydropyran**.



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